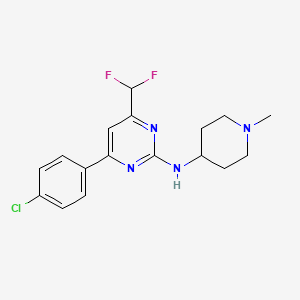![molecular formula C14H17N3O4S B10866421 N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-acetamide](/img/structure/B10866421.png)
N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-[5-(3,4-DIMETHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYACETAMIDE is a complex organic compound that features a thiadiazole ring substituted with a 3,4-dimethoxybenzyl group and a methoxyacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(3,4-DIMETHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYACETAMIDE typically involves multiple steps, starting with the preparation of the 3,4-dimethoxybenzyl precursor. This precursor can be synthesized by reacting 3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions . The thiadiazole ring is then introduced through cyclization reactions involving sulfur and nitrogen sources . Finally, the methoxyacetamide group is attached via acylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
化学反应分析
Types of Reactions
N~1~-[5-(3,4-DIMETHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different sulfur-containing products.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid .
科学研究应用
N~1~-[5-(3,4-DIMETHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYACETAMIDE has several scientific research applications:
作用机制
The mechanism of action of N1-[5-(3,4-DIMETHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYACETAMIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific biological context and the nature of the target .
相似化合物的比较
Similar Compounds
Similar compounds include other thiadiazole derivatives and benzyl-substituted molecules . Examples include:
- N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide
- 2,4-Diamino-6-[N-(2’,5’-Dimethoxybenzyl)-N-Methylamino]Quinazoline
Uniqueness
N~1~-[5-(3,4-DIMETHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various fields.
属性
分子式 |
C14H17N3O4S |
|---|---|
分子量 |
323.37 g/mol |
IUPAC 名称 |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C14H17N3O4S/c1-19-8-12(18)15-14-17-16-13(22-14)7-9-4-5-10(20-2)11(6-9)21-3/h4-6H,7-8H2,1-3H3,(H,15,17,18) |
InChI 键 |
FYRLDGZKWMHXOC-UHFFFAOYSA-N |
规范 SMILES |
COCC(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![12-(3,4-dimethoxyphenyl)-2-[(4-methylphenoxy)methyl]-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3-ium-9-olate](/img/structure/B10866341.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866344.png)
![2-({2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B10866345.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B10866351.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10866359.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866366.png)
![16-(furan-2-yl)-4-[(2-methoxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10866373.png)
![2-(1H-indol-3-yl)-N-[(E)-1H-indol-5-ylmethylidene]ethanamine](/img/structure/B10866375.png)
![1-(4-fluorophenyl)-N-[(E)-1H-indol-5-ylmethylidene]methanamine](/img/structure/B10866377.png)
![4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoic acid](/img/structure/B10866381.png)

![7-(1,3-benzothiazol-2-yl)-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10866394.png)
![2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B10866396.png)
![4-ethyl-3,5,7-trimethyl-11-(4-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10866412.png)
